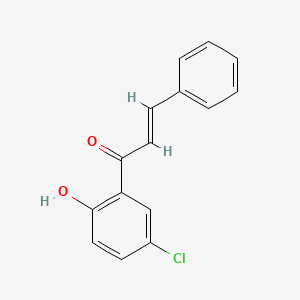

2'-Hydroxy-5'-chlorochalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYSLWFMZCXBQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-24-2 | |

| Record name | 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Chemical Modifications

Synthetic Methodologies for 2'-Hydroxy-5'-chlorochalcone

The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a reliable and versatile method for forming the characteristic 1,3-diaryl-2-propen-1-one structure. mdpi.comiiste.org

Claisen-Schmidt Condensation Protocols

This condensation reaction involves the base- or acid-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). iiste.org For this compound, this specifically involves the reaction of 2-hydroxy-5-chloroacetophenone and benzaldehyde. ontosight.ai

Base-catalyzed Claisen-Schmidt condensation is the most conventional method for synthesizing chalcones. iiste.org Strong bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are frequently used in a protic solvent like ethanol (B145695). iiste.orgtsijournals.com The reaction mechanism begins with the deprotonation of the α-carbon of 2-hydroxy-5-chloroacetophenone by the base to form a reactive enolate ion. aip.orgunmul.ac.id This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield the final chalcone (B49325). unmul.ac.id

Studies have demonstrated the synthesis of this compound and its derivatives using these base-catalyzed methods. For instance, dissolving 2'-hydroxy substituted acetophenones and benzaldehydes in ethanol, followed by the addition of aqueous NaOH, leads to the formation of the corresponding chalcone. tsijournals.com The reaction mixture is often stirred for an extended period, sometimes overnight, to ensure completion. tsijournals.com Optimization studies on similar chalcones have shown that the concentration of the base and the reaction temperature significantly impact the yield and purity of the product. ajrconline.orgajrconline.org For example, using a 30% NaOH solution was found to be optimal for the synthesis of related 4-hydroxy-chlorochalcones. nih.gov

Table 1: Examples of Base-Catalyzed Synthesis of this compound Derivatives

| Reactant A | Reactant B | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-chloro-2-hydroxyacetophenone | 4-methoxybenzaldehyde | NaOH/Methanol (B129727) | 2'-hydroxy-5'-chloro-4-methoxychalcone | 84.54% | aip.orgunmul.ac.id |

| 2-hydroxy-5-chloro acetophenone | 3,4-dimethoxy benzaldehyde | NaOH | 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone | 83.27% | unmul.ac.id |

| 2'-Hydroxy-5'-chloro acetophenone | Benzaldehyde | NaOH/Ethanol | This compound | 74% | tsijournals.com |

In recent years, green chemistry principles have been applied to chalcone synthesis to reduce solvent usage, reaction times, and energy consumption. propulsiontechjournal.com These eco-friendly methods are gaining prominence over conventional approaches. propulsiontechjournal.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For chalcone synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity. asianpubs.org The Claisen-Schmidt condensation can be efficiently carried out under microwave irradiation, sometimes using a solid acid catalyst like ion-exchange resin. mdpi.com

Ultrasound Irradiation (Sonochemistry): The use of ultrasound is another green technique that enhances reaction rates. In the synthesis of chloro chalcones, sonication has been shown to provide significant benefits over conventional stirring methods in terms of both reaction time and yield. rasayanjournal.co.in The process involves irradiating a mixture of the acetophenone and aldehyde with a base in an ultrasonic bath. rasayanjournal.co.in

Grinding/Solvent-Free Methods: A particularly green approach involves the solvent-free synthesis of chalcones by grinding the solid reactants together. propulsiontechjournal.com This mechanochemical method often uses a solid base like NaOH and eliminates the need for potentially hazardous organic solvents. propulsiontechjournal.comresearchgate.net The reaction between a methyl ketone and an aldehyde can be initiated by grinding them in a mortar and pestle with a catalytic amount of a solid base for a few minutes. propulsiontechjournal.com Ball milling is a more advanced mechanochemical technique that has been successfully used for the one-step synthesis of 2'-hydroxychalcones with high yields. nih.gov

High-Temperature Water: Research has explored the use of high-temperature water (200 to 350°C) as a medium for chalcone synthesis, presenting another alternative to traditional organic solvents. tsijournals.com

Precursor Compounds and Reaction Optimization

The fundamental precursors for the synthesis of this compound are 2-hydroxy-5-chloroacetophenone and benzaldehyde . ontosight.ai Retrosynthetic analysis confirms these starting materials for derivatives as well. unmul.ac.id

Optimization of the reaction conditions is crucial for maximizing yield and purity. Key parameters that are often adjusted include:

Catalyst: While NaOH is common, other bases like KOH, LiOH, and Ba(OH)₂ can also be used. ajrconline.orgpropulsiontechjournal.com Studies on the synthesis of 2'-hydroxychalcone (B22705) showed that NaOH provided the best catalytic activity compared to LiOH, Ca(OH)₂, and Mg(OH)₂. ajrconline.orgajrconline.org

Solvent: Ethanol and methanol are standard solvents. tsijournals.comaip.org However, an optimization study for 2'-hydroxychalcone found isopropyl alcohol (IPA) to be a superior solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran. ajrconline.orgajrconline.org

Temperature: Temperature can have a drastic effect on the reaction. For the synthesis of 2'-hydroxychalcone, carrying out the reaction at 0°C was found to produce the best yield and purity. ajrconline.orgajrconline.org

Reaction Time: Stirring time is another factor. While some reactions are left overnight, optimization can significantly shorten this. For example, a 4-hour reaction time was found to be sufficient for 2'-hydroxychalcone synthesis, with further stirring not being significantly effective. ajrconline.orgajrconline.org

Derivatization and Structural Transformations of this compound

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives. These modifications are often undertaken to explore and modulate the compound's chemical and biological properties. The presence of the α,β-unsaturated ketone moiety, the phenolic hydroxyl group, and the aromatic rings provides multiple sites for chemical reactions.

Halogenation and Substituent Introduction

The introduction of additional halogen atoms or other substituents onto the this compound framework is a common derivatization strategy.

Bromination: The double bond of the α,β-unsaturated system is susceptible to electrophilic addition. For instance, this compound can be brominated to yield a dibromide derivative. tsijournals.com This reaction is typically carried out using bromine in a solvent like acetic acid. tsijournals.com Further, the phenolic ring can also be brominated. The synthesis of 2-Hydroxy-3-bromo-5-chloroacetophenone, a precursor for more complex chalcones, is achieved by the bromination of 2-hydroxy-5-chloroacetophenone in acetic acid. ijrbat.injournalcra.com

Introduction of Other Substituents: The core structure can be modified by starting with different precursors. For example, reacting 2-hydroxy-5-chloroacetophenone with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde) leads to the introduction of methoxy (B1213986) groups on the B-ring of the final chalcone. aip.orgunmul.ac.id This strategy allows for the systematic alteration of the electronic and steric properties of the molecule.

Heterocyclic Derivatives: The chalcone backbone is a key precursor for synthesizing various heterocyclic compounds. For example, this compound can react with phenylhydrazine (B124118) hydrochloride in a solvent like DMSO to form pyrazoline derivatives, which are five-membered heterocyclic rings. asianpubs.org This transformation involves the cyclization reaction of the hydrazine (B178648) with the α,β-unsaturated ketone system.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-chloroacetophenone |

| Benzaldehyde |

| 2'-hydroxy-5'-chloro-4-methoxychalcone |

| 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone |

| 5'-chloro-2',4-dihydroxy-3-methoxychalcone |

| 4-methoxybenzaldehyde |

| 3,4-dimethoxy benzaldehyde |

| 4-hydroxy-3-methoxybenzaldehyde |

| 2'-Hydroxy-5'-chloro chalcone dibromide |

| 2-Hydroxy-3-bromo-5-chloroacetophenone |

| Phenylhydrazine hydrochloride |

| Pyrazoline |

| Sodium hydroxide |

| Potassium hydroxide |

| Lithium hydroxide |

| Barium hydroxide |

| Calcium hydroxide |

| Magnesium hydroxide |

| Ethanol |

| Methanol |

| Isopropyl alcohol |

| Acetonitrile |

| Dichloromethane |

| Tetrahydrofuran |

| Acetic acid |

Cyclization Reactions for Heterocyclic Analogues

The α,β-unsaturated ketone moiety of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions typically involve the intramolecular cyclization of the chalcone or its reaction with binucleophilic reagents, leading to the formation of fused ring systems with diverse pharmacological potential.

Flavone (B191248) Synthesis

Flavones, a significant class of flavonoids, can be efficiently synthesized from this compound through oxidative cyclization. This transformation involves the formation of a chromone (B188151) ring system. A common and effective method utilizes a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO). psu.edu This system facilitates the oxidative cyclization to yield the corresponding flavone, 6-chloro-flavone. The reaction proceeds by an intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone. chemijournal.com

Another approach involves the use of iodine monochloride (ICl) in DMSO under ultrasound irradiation. nih.gov This method offers the advantage of reduced reaction times and lower temperatures while still providing high yields of the desired flavone. The ultrasound assists in enhancing the rate of the cyclization reaction.

A multi-step synthesis starting from 4-chlorophenol (B41353) can also yield 6-chloroflavone. This pathway involves the initial formation of 2-hydroxy-5-chloroacetophenone, which is then condensed with benzaldehyde to produce this compound. The subsequent Baker-Venkataraman rearrangement and acid-catalyzed cyclization of the resulting 1,3-diketone affords the final flavone product. tsijournals.com

Table 1: Synthesis of 6-Chloroflavone from this compound

| Reagents/Conditions | Yield (%) | Reference |

| DMSO/I₂ | High | psu.edu |

| ICl/DMSO, Ultrasound | High | nih.gov |

| Baker-Venkataraman route | Not specified | tsijournals.com |

Pyrazoline Derivatives

Pyrazoline heterocycles are readily accessible from this compound by reaction with hydrazine derivatives. The reaction proceeds through the condensation of the hydrazine with the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization.

The synthesis of 3-(2'-hydroxy-5'-chlorophenyl)-5-phenyl-2-pyrazoline derivatives can be achieved by refluxing the chalcone with hydrazine hydrate (B1144303) in ethanol. orientjchem.orgdergipark.org.tr The use of substituted hydrazines, such as phenylhydrazine, leads to the formation of N-phenyl-2-pyrazoline derivatives. researchgate.net The reaction is often carried out in solvents like ethanol or acetic acid. dergipark.org.trresearchgate.net For instance, refluxing this compound with phenylhydrazine hydrochloride in dimethyl sulfoxide (DMSO) containing a catalytic amount of piperidine (B6355638) also yields the corresponding pyrazoline. researchgate.net The use of ultrasound irradiation in an acetic acid/water medium has been shown to accelerate the reaction between chalcones and phenylhydrazine hydrochloride, leading to higher yields in shorter reaction times. nih.gov

Table 2: Synthesis of Pyrazoline Derivatives from this compound

| Hydrazine Reagent | Solvent/Catalyst | Product | Reference |

| Hydrazine hydrate | Ethanol | 3-(2'-hydroxy-5'-chlorophenyl)-5-phenyl-2-pyrazoline | orientjchem.orgdergipark.org.tr |

| Phenylhydrazine | Acetic acid | 1-phenyl-3-(2'-hydroxy-5'-chlorophenyl)-5-phenyl-2-pyrazoline | researchgate.net |

| Phenylhydrazine hydrochloride | DMSO/Piperidine | 1-phenyl-3-(2'-hydroxy-5'-chlorophenyl)-5-phenyl-2-pyrazoline | researchgate.net |

Thiazine Derivatives

Thiazine derivatives can be synthesized from chalcones through their reaction with a sulfur and nitrogen-containing reagent, typically thiourea (B124793) or its derivatives. The reaction of α,β-unsaturated ketones with thiourea in an alkaline medium leads to the formation of 1,3-thiazine rings. actascientific.comsemanticscholar.org

While specific examples for the direct synthesis of thiazines from this compound are not extensively detailed, the general method involves refluxing the chalcone with thiourea in an alcoholic solution containing a base like potassium hydroxide (KOH). ijpcsonline.comresearchgate.net This reaction is applicable to various chalcone derivatives. ijpcsonline.comnaturalspublishing.com For instance, the synthesis of 1,3-thiazines has been reported from 2-Hydroxy-3-bromo-5-chlorochalcone and phenylthiourea (B91264) in ethanolic KOH, suggesting a similar pathway would be effective for this compound. rasayanjournal.co.in The resulting products are 2-imino-1,3-thiazine derivatives.

Table 3: General Synthesis of Thiazine Derivatives from Chalcones

| Reagent | Solvent/Catalyst | General Product | Reference |

| Thiourea | Ethanol/KOH | 2-Imino-1,3-thiazine derivative | ijpcsonline.comresearchgate.net |

| Phenylthiourea | Ethanol/KOH | 2-Phenylimino-1,3-thiazine derivative | rasayanjournal.co.in |

Glycosylation Strategies

Glycosylation is a key modification strategy to enhance the pharmacokinetic properties of flavonoids, such as their water solubility and bioavailability. nih.gov For this compound, both chemical and biotechnological approaches can be employed for glycosylation.

The literature on direct chemical glycosylation of this compound is limited. However, general methods for flavonoid glycosylation could be applicable. These often involve the reaction of a protected chalcone with an activated sugar donor. frontiersin.org

A more explored and promising strategy for the glycosylation of this and similar chalcones is biotransformation using whole-cell cultures of filamentous fungi. nih.govresearchgate.net Strains of Beauveria bassiana and Isaria fumosorosea have been successfully used to glycosylate chlorinated chalcones. nih.govnih.gov For instance, Isaria fumosorosea has been shown to glycosylate 5'-chloro-2'-hydroxychalcone (B8725780), primarily at the 2'-hydroxyl group. nih.gov Biotransformation often leads to the formation of O-glycosides, and in some cases, can also result in the reduction of the chalcone double bond to yield glycosylated dihydrochalcones. mdpi.comnih.gov These enzymatic glycosylations can offer high regioselectivity. nih.gov

Table 4: Glycosylation of Chlorinated Chalcones using Biotransformation

| Microorganism | Substrate | Main Glycosylation Product | Reference |

| Isaria fumosorosea KCH J2 | 5'-Chloro-2'-hydroxychalcone | Glycoside at C-2' position | nih.gov |

| Beauveria bassiana KCH J1.5 | 3'-Bromo-5'-chloro-2'-hydroxychalcone | 8-Bromo-6-chloroflavanone 3'-O-β-D-(4''-O-methyl)-glucopyranoside | researchgate.net |

| Beauveria bassiana KCH J1.5 | 2'-Hydroxy-2-methylchalcone | 2'-Hydroxy-2-methyldihydrochalcone 3'-O-β-D-(4''-O-methyl)-glucopyranoside | mdpi.com |

Biological Activities and Pharmacological Evaluation

In Vitro and In Vivo Anticancer Potential of 2'-Hydroxy-5'-chlorochalcone and its Analogues

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, have garnered considerable interest for their wide spectrum of biological activities, including notable anticancer effects. researchgate.net Chemical modifications to the basic chalcone (B49325) structure, such as the introduction of hydroxyl and chloro groups, have been shown to significantly enhance this biological activity. researchgate.netnih.gov The anticancer mechanisms of chalcones are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways. nih.gov

Cytotoxicity against Human Cancer Cell Lines

Derivatives of 2'-hydroxychalcone (B22705) have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The placement and nature of substituents on the aromatic rings of the chalcone structure play a crucial role in determining their potency and selectivity. nih.gov

For instance, studies on chlorochalcones, which are derivatives of 2'-hydroxychalcone containing a chlorine atom, have evaluated their impact on human breast cancer cells (MCF-7 and MDA-MB-231). nih.gov These compounds have shown high antiproliferative activity, primarily by inducing apoptosis. nih.gov The biological activity, including cytotoxicity, is dependent on the position and number of chlorine atoms. nih.gov Research has indicated that chlorine substitution on the B-ring is often associated with enhanced antiproliferative activities compared to substitutions on the A-ring. nih.gov

One study synthesized a series of 2,5-dihydroxychalcones and found that those with electron-withdrawing substituents on the A ring exhibited significant cytotoxicity. nih.gov Among the synthesized compounds, 2'-chloro-2,5-dihydroxychalcone was identified as the most potent, with a low IC50 value of 0.31 microg/mL. nih.gov

Another study investigating six 2'-hydroxy chalcone derivatives (C1-C6) on human colon carcinoma (HCT116) cells found that compounds C1, C2, C3, and C5 were cytotoxic after 48 hours of treatment. nih.gov Compound C1 was the most cytotoxic, with an IC50 value of 37.07 µM on HCT116 cells. nih.gov

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 2'-chloro-2,5-dihydroxychalcone | Tumor cell lines | 0.31 µg/mL | nih.gov |

| 2'-hydroxy chalcone (C1) | HCT116 (Colon) | 37.07 µM | nih.gov |

| 2'-Hydroxychalcone | MCF-7 (Breast) | 37.74 µM | medchemexpress.com |

| 2'-Hydroxychalcone | CMT-1211 (Breast) | 34.26 µM | medchemexpress.com |

Importantly, studies have also highlighted the selective nature of these compounds. Chlorinated derivatives of 2'-hydroxychalcone displayed lower toxicity towards healthy human microvascular endothelial cells (HMEC-1) than towards breast cancer cells, indicating a degree of selectivity for malignant cells. nih.govnih.gov This selective cytotoxicity is a crucial attribute for potential anticancer agents. nih.gov

Anti-Proliferative, Anti-Migratory, and Anti-Invasive Effects

Beyond direct cytotoxicity, 2'-hydroxychalcone and its analogues exert their anticancer effects by inhibiting key processes involved in tumor progression, such as proliferation, migration, and invasion.

Anti-Proliferative Effects: The primary mechanism behind the anti-proliferative activity of chlorochalcones is the induction of apoptosis, with minimal impact on cell cycle progression. researchgate.netnih.gov This programmed cell death is often triggered by the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction, including membrane depolarization. nih.gov Studies on various cancer cell lines have consistently shown that chalcone derivatives can effectively inhibit cell proliferation. researchgate.net For example, 2'-hydroxychalcone has been shown to significantly inhibit the proliferation of breast cancer cell lines MCF-7 and CMT-1211. nih.govnih.gov

Anti-Migratory and Anti-Invasive Effects: The metastatic cascade, involving cell migration and invasion, is a major cause of cancer-related mortality. Research has demonstrated that 2'-hydroxychalcone can inhibit both the migration and invasion of breast cancer cells in vitro. nih.govnih.gov The mechanism for this often involves the inhibition of key signaling pathways. For instance, 2'-hydroxychalcone has been found to inhibit the NF-κB pathway, which plays a crucial role in promoting cancer cell survival, proliferation, and metastasis. nih.govnih.gov A synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), was found to suppress the invasive capability of MDA-MB-231 human breast cancer cells by inhibiting NF-κB-mediated expression of growth-regulated oncogene-alpha (GROα), a chemokine involved in metastasis. nih.gov

Evaluation in Tumor Models

The anticancer potential of 2'-hydroxychalcone has also been evaluated in in vivo tumor models. In a study using a subcutaneous xenograft mouse model established with CMT-1211 canine mammary cancer cells, 2'-hydroxychalcone treatment was shown to suppress tumor growth and metastasis. nih.gov The compound induced apoptosis in the xenograft tumors, as evidenced by an increase in TUNEL-positive cells and elevated expression of cleaved PARP. nih.gov Furthermore, 2'-hydroxychalcone treatment led to a downregulation of MMP9 expression, an enzyme crucial for invasion and metastasis. nih.gov Importantly, the study observed no significant toxic effects on the critical organs of the mice, suggesting a favorable safety profile for the in vivo antitumor effects of 2'-hydroxychalcone. nih.gov

Anti-inflammatory Effects of this compound Derivatives

Inflammation is a critical process in many diseases, and chalcone derivatives have been identified as potent anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that mediate the inflammatory response. researchgate.netrjeid.com

Modulation of Inflammatory Mediator Production

2'-hydroxychalcone derivatives have been shown to effectively inhibit the production of several pro-inflammatory mediators.

Prostaglandins and Nitric Oxide: Studies have examined the effects of 2'-hydroxychalcone derivatives on the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). researchgate.net Certain derivatives, such as 2',4-dihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone, demonstrated potent inhibitory activity on PGE2 production in rat peritoneal macrophages by suppressing the induction of cyclooxygenase-2 (COX-2). researchgate.net These compounds also inhibited the production of both NO and tumor necrosis factor-alpha (TNF-α) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and TNF-α mRNA in a murine macrophage cell line. researchgate.net The inhibition of these pro-inflammatory mediators is attributed to the suppression of NF-κB and AP-1 activation. researchgate.net

Other Inflammatory Mediators: Research has also shown that some chalcones can inhibit the release of β-glucuronidase and histamine from rat peritoneal mast cells and the release of β-glucuronidase and lysozyme from rat neutrophils. nih.gov Furthermore, compounds like 2',5'-dihydroxy-4-chloro-chalcone showed remarkable inhibitory effects on hind-paw edema induced by polymyxin B in mice, indicating a broad anti-inflammatory profile. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the suppression of chemical mediators released from mast cells and neutrophils. nih.gov

Inhibition of Cellular Activation

The anti-inflammatory properties of 2'-hydroxychalcone derivatives extend to the inhibition of the activation of key immune cells involved in the inflammatory cascade.

Neutrophils and Macrophages: Chalcones have been shown to exhibit potent inhibitory effects on the activation of neutrophils. nih.gov This includes the inhibition of the release of enzymes like β-glucuronidase and lysozyme, as well as the formation of superoxide in stimulated rat neutrophils. nih.gov The activation of macrophages is also a key target. As mentioned, 2'-hydroxychalcone derivatives can suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and AP-1 in RAW 264.7 macrophage cells, which is a critical step in the inflammatory response. researchgate.net

Microglia: In the context of neuroinflammation, the chalcone 2,2',5'-trihydroxychalcone has been shown to modulate the activation of microglia, the resident immune cells of the brain. nih.gov This compound inhibited the secretion of pro-inflammatory cytokines TNF-α and IL-6 from primary rat microglia and induced a shift from a pro-inflammatory M1-like phenotype to a more downregulated profile. nih.gov This suggests that chalcones hold promise as therapeutic agents in neuroinflammatory conditions. nih.gov

Antimicrobial Efficacy of this compound and Chlorinated Analogues

The introduction of a chlorine atom into the chalcone structure has been shown to enhance its antimicrobial bioactivity. nih.gov Research indicates that chalcones substituted with chlorine are more effective at inhibiting various microbial strains compared to the parent 2'-hydroxychalcone. nih.gov

This compound and its analogues have been evaluated against a range of pathogenic bacteria. Studies demonstrate that these compounds significantly inhibit the growth of Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. nih.govnih.gov However, some bacterial strains, for example, Pseudomonas aeruginosa, have shown significant resistance to their effects. nih.govnih.gov

In comparative studies, chlorinated chalcones demonstrated greater efficacy in inhibiting the tested bacterial strains than the unsubstituted 2'-hydroxychalcone. nih.gov The position of the chlorine atom on the chalcone structure is a significant factor influencing the antibacterial potency.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Significant Inhibition |

| Staphylococcus aureus | Significant Inhibition |

| Pseudomonas aeruginosa | Resistant |

The antifungal properties of this compound have also been a subject of investigation. Research findings have confirmed its efficacy against the yeast Candida albicans, a common cause of fungal infections in humans. nih.govnih.gov The growth of this yeast was significantly inhibited by chlorinated chalcone derivatives. nih.govnih.gov This indicates that this compound and related compounds possess a promising antifungal spectrum that warrants further exploration. As with antibacterial activity, the presence of the chlorine atom appears to be a key determinant of the compound's antifungal potency.

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Significant Inhibition |

Antioxidant Capacity Investigations

The antioxidant potential of 2'-hydroxychalcones is often evaluated through their ability to scavenge stable free radicals, commonly using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govijcea.org This method measures the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it. The activity is typically expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Generally, the antioxidant activity of 2'-hydroxychalcones is attributed to the presence of hydroxyl groups on their aromatic rings. nih.gov However, the 2'-hydroxyl group is often involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which can limit its direct interaction with free radicals. nih.gov Consequently, the radical scavenging ability of these compounds is significantly influenced by the presence and position of other substituents on both aromatic rings A and B. While numerous studies have established the radical scavenging potential of the hydroxychalcone family, specific IC50 values for this compound are not consistently reported across the scientific literature, indicating a need for further quantitative studies on this particular derivative.

Antiprotozoal Activities

The chalcone scaffold has been identified as a promising framework for the development of new antiprotozoal agents. Research has demonstrated that synthetic chalcone derivatives, particularly those incorporating chlorine, exhibit activity against various protozoan parasites.

Studies have been conducted on chloroquinoline-based chalcones, which have shown in vitro activity against Entamoeba histolytica, the parasite responsible for amoebiasis. Furthermore, investigations into the antimalarial properties of such chalcone hybrids have been carried out against the chloroquine-sensitive strain of Plasmodium falciparum. While these complex derivatives show promise, the antiprotozoal activity of the simpler this compound molecule itself is an area that requires more focused research to determine its specific spectrum of activity and potency against different protozoal species.

Enzyme Inhibitory Profile

The biological activities of chalcones are often linked to their ability to inhibit specific enzymes involved in various pathological processes.

Cholinesterase inhibitors are crucial in the management of conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Chalcone derivatives have been investigated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov The substitution pattern on the chalcone's aromatic rings significantly influences the inhibitory potential. nih.gov Studies on chlorochalcone derivatives have shown that the position of the chlorine atom affects both the activity and selectivity for AChE over BuChE. tandfonline.com Specifically, para-substituted chlorochalcones demonstrated the highest activity and selectivity. tandfonline.com The presence of a hydroxyl group at the 2'-position (ortho to the carbonyl group) on ring A has also been noted to play a promising role in AChE inhibition. nih.gov This suggests that this compound, with its specific substitution pattern, is a viable candidate for cholinesterase inhibition.

Table 2: Cholinesterase Inhibitory Activity of a Selected Chlorochalcone Derivative

| Compound | Enzyme | IC50 (µmol/L) | Selectivity (AChE/BuChE) | Source |

|---|---|---|---|---|

| Compound 4l (a para-chlorochalcone derivative) | AChE | 0.17 ± 0.06 | 667.2 | tandfonline.com |

| Compound 4l (a para-chlorochalcone derivative) | BuChE | 113.43 ± 12.35 | tandfonline.com |

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin synthesis. semanticscholar.org Developing selective inhibitors for the inducible isoform, COX-2, is a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov Chalcones have been identified as a promising scaffold for selective COX-2 inhibitors. nih.gov The α,β-unsaturated ketone moiety is a characteristic structural pattern in many selective COX-2 inhibitors. ajol.info Research into various chalcone derivatives has shown that they can inhibit both COX-1 and COX-2, with some compounds demonstrating marked COX-2 inhibition. ajol.info The specific structural features of this compound align with those believed to be important for anti-cyclooxygenase effects. ajol.info

Phospholipase A2 (PLA2) enzymes are involved in a wide range of inflammatory processes by releasing arachidonic acid from cell membranes, which is a precursor for eicosanoids. nih.govresearchgate.net Inhibition of PLA2 is therefore a target for anti-inflammatory therapies. chula.ac.th Certain chalcone derivatives have shown potent anti-inflammatory activity, which may be linked to PLA2 inhibition. For example, 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone was found to exhibit a 90% inhibition of edema in an animal model of inflammation. researchgate.net While direct inhibitory data on this compound against PLA2 is limited, the anti-inflammatory properties of structurally similar compounds suggest this is a plausible mechanism of action. researchgate.net

Research Findings on this compound and Tubulin Polymerization Inhibition Remain Undocumented

Despite extensive interest in the biological activities of chalcones, specific research detailing the effects of this compound on tubulin polymerization is not publicly available in current scientific literature.

Chalcones, a class of organic compounds, are widely recognized for their diverse pharmacological potential, including anticancer properties. A significant mechanism through which some chalcone derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Tubulin is a crucial protein that assembles into microtubules, forming the mitotic spindle essential for cell division. By disrupting this process, tubulin inhibitors can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Numerous studies have synthesized and evaluated a wide array of chalcone derivatives for their ability to inhibit tubulin polymerization, with some compounds showing potent activity. These investigations often involve modifications to the A and B rings of the chalcone scaffold to enhance their binding to the colchicine site on tubulin, thereby preventing its polymerization.

However, a thorough review of existing research reveals a gap in the literature concerning the specific compound this compound. While studies on other chlorinated chalcones and 2'-hydroxychalcones have been published, detailing their synthesis and various biological activities such as antimicrobial or general anticancer effects, data on their direct interaction with and inhibition of tubulin is not specified for this particular molecule.

Therefore, no detailed research findings or data tables on the tubulin polymerization inhibition activity of this compound can be provided at this time. The scientific community has yet to publish research focusing on this specific biological activity for this compound.

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The pharmacological effects of chalcones can be significantly modulated by altering the substituents on their aromatic rings. nih.gov The addition of different functional groups can enhance potency, reduce toxicity, and broaden the spectrum of biological action. nih.gov

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the chalcone (B49325) scaffold is a common strategy to enhance biological activity. The position and type of halogen can profoundly affect the efficacy of the compound. For instance, studies on halogen-substituted chalcones have shown that bromo and fluoro derivatives can exhibit better antioxidant and radical scavenging activity compared to their chloro-substituted counterparts. researchgate.net

In one study, a 2-bromo-4'-methoxy chalcone was identified as having the highest antioxidant activity, while a 2-chloro-4'-methoxy chalcone showed poor activity. researchgate.net This highlights the importance of both the type of halogen and its position on the aromatic ring. The position of a chloro group on the chalcone structure has also been shown to be a determinant for anticancer activity. ijpsjournal.com

Table 1: Effect of Halogen Substitution on Antioxidant Activity of Chalcone Derivatives

| Compound | Substituent | Radical Scavenging Activity |

| Chalcone Derivative 1 | 2-bromo | High |

| Chalcone Derivative 2 | 2-fluoro | High |

| Chalcone Derivative 3 | 4-fluoro | High |

| Chalcone Derivative 4 | 2-chloro | Poor |

This table is generated based on findings that indicate bromo and fluoro substituted chalcones had better radical scavenging activity than chlorine substituted chalcones. researchgate.net

Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are among the most important substituents influencing the biological properties of chalcones. nih.gov Their presence, number, and position on the aromatic rings play a main role in the chemoprotective activities of these compounds. nih.gov

Free hydroxyl groups are considered key moieties that can enhance antioxidant activity. mdpi.com Studies have shown that chalcones with a higher number of hydroxyl groups tend to exhibit better radical scavenging capabilities. mdpi.com For example, 2′,4′,4-Trihydroxychalcone has been reported as a highly active antioxidant. mdpi.com Specifically, chalcone analogues bearing 3,4-dihydroxyl substituents on either Ring A or Ring B exhibit a significant ability to scavenge free radicals directly. nih.gov

Methoxy groups also significantly contribute to the biological profile of chalcones. The presence of methoxy groups on the aromatic rings has been associated with antiproliferative activity in tumor cells. nih.gov A structure-activity relationship study suggested that strong anti-inflammatory properties of certain chalcones are due to the presence of electron-donating hydroxy and methoxy groups on both aromatic rings. nih.gov However, in some contexts, such as antibacterial activity against M. luteus, the presence of methoxy groups on Ring A has been found to reduce activity. mdpi.com

Table 2: Influence of Hydroxyl and Methoxy Groups on Chalcone Bioactivity

| Compound | Key Substituents | Noted Biological Activity |

| 2′,4′,4-Trihydroxychalcone | 3 -OH groups | High antioxidant, anti-butyrylcholinesterase, and antimicrobial activity mdpi.com |

| Chalcone with 2 -OH on Ring B | 2 -OH groups | Good radical scavenging and inhibition of lipid peroxidation nih.gov |

| 3,4-dihydroxychalcones | 3,4-dihydroxyl groups | Significant free radical scavenging ability nih.gov |

| 2′-hydroxy-4-methoxychalcone | 1 -OH, 1 -OCH₃ group | Good antitumor activity mdpi.com |

| 3,4-dimethoxychalcones | 3,4-dimethoxyl groups | Inactive in direct free radical scavenging nih.gov |

The introduction of amino (-NH₂) and amino alkyl side chains to the chalcone structure is another strategy to modify its biological activity. Aminochalcones, which contain an -NR₂ group on either aromatic ring, have been synthesized and evaluated for their biological significance. nih.gov The addition of these groups can lead to enhanced electrophilic attack on cellular proteins, which is a point of interest for cytotoxic activity. nih.gov

The presence of a 4-amino group on Ring A has been shown to be essential for significant antiproliferative activity when compared to analogues without it. nih.gov Furthermore, the synthesis of aminoalkylated chalcones through methods like the Mannich reaction has been shown to significantly improve antimalarial activity. researchgate.net For instance, adding morpholine, piperidine (B6355638), or diethylamine groups resulted in compounds with strong antimalarial activity (IC₅₀ values of 0.62, 0.54, and 1.12 µM, respectively), a marked improvement over the parent chalcone without an amine group (IC₅₀ of 25.84 µM). researchgate.net

Significance of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and is fundamental to its wide spectrum of biological activities. acs.orgnih.gov This reactive ketoethylenic moiety (−CO–CH=CH–) makes the chalcone molecule a Michael acceptor, which can form covalent bonds with nucleophiles like the thiol groups of cysteine residues in proteins and enzymes. jchemrev.com This interaction is believed to be a key mechanism behind many of the pharmacological effects observed. nih.govjchemrev.com

The electrophilic nature of the α,β-unsaturated ketone is responsible for activities such as the inhibition of proteasomal activity. nih.govscilit.com The removal or saturation of the carbon-carbon double bond often leads to a loss of bioactivity, underscoring the importance of this structural feature. ijpsjournal.com The reactivity of this system allows chalcones to serve as versatile precursors for the synthesis of various heterocyclic compounds with therapeutic potential. acs.orgsjomr.org.in

Correlation between Molecular Structure and Pharmacological Profile

Anticancer Activity : The substitution pattern is crucial for anticancer effects. For example, the presence of methoxy groups can confer antiproliferative activity. nih.gov SAR studies have aimed to establish a clear link between the chalcone structure and its cytotoxicity against cancer cells, with some derivatives showing potent activity through the inhibition of pathways like NF-κB. acs.org

Anti-inflammatory Activity : The anti-inflammatory properties of chalcones are often linked to the presence of electron-donating groups like hydroxyl and methoxy substituents. nih.gov Certain 2',5'-dihydroxychalcones have demonstrated potent inhibitory effects on the release of inflammatory mediators from neutrophils and nitric oxide (NO) production in macrophages. researchgate.netnih.gov

Antimicrobial Activity : The reactive α,β-unsaturated keto function is a key contributor to the antimicrobial properties of chalcones. journaljabb.com The type and position of substituents on the aromatic rings can modulate this activity. jchemrev.com For instance, chalcones with electron-withdrawing groups have shown excellent activity against certain bacterial strains. nih.gov

Antioxidant Activity : The antioxidant capacity of chalcones is strongly influenced by the presence and arrangement of hydroxyl groups. mdpi.com Chalcones with catechol (3,4-dihydroxy) moieties are particularly effective direct radical scavengers. nih.gov

Stereochemical Considerations in Bioactivity

Chalcones can exist as two geometric isomers: the Z (cis) and E (trans) forms. jchemrev.com Due to significant steric hindrance between the carbonyl group and Ring B in the Z configuration, this isomer is generally unstable. jchemrev.com Consequently, the E (trans) isomer is thermodynamically more stable and is the predominant form found in nature and in synthetic preparations. jchemrev.comjocpr.com The planarity and conformation endowed by the trans double bond are often considered crucial for effective interaction with biological targets.

Mechanistic Investigations

Cellular and Molecular Pathways in Anticancer Activity

The anticancer activities of hydroxychalcones and their derivatives are multifaceted, involving the simultaneous modulation of several key cellular pathways that control cell death, survival, and proliferation.

Apoptosis, or programmed cell death, is a primary mechanism through which chalcones exert their anticancer effects. Research on 2'-hydroxychalcone (B22705) and its derivatives shows that these compounds can trigger apoptosis through interconnected signaling cascades. In breast cancer cells, for instance, 2'-hydroxychalcone treatment leads to a dose-dependent increase in apoptotic cells. nih.gov This process is often linked to the activation of caspases, a family of proteases crucial for executing apoptosis. The cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3 are hallmark indicators of this process, both of which have been observed following treatment with 2'-hydroxychalcone. nih.govmedchemexpress.com

Furthermore, some chalcone (B49325) derivatives have been found to induce apoptosis via the death receptor 5 (DR5) signaling pathway. nih.gov This involves the upregulation of DR5, which is triggered by an accumulation of reactive oxygen species (ROS) and subsequent activation of the ATF4-CHOP axis. nih.gov The antiproliferative action of chlorochalcones in breast cancer cells is primarily driven by the induction of apoptosis, with minimal significant impact on cell cycle progression. nih.gov

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. In the context of cancer, its role is complex. Studies on 2'-hydroxychalcone reveal that it can induce autophagy in cancer cells, characterized by the formation of acidic vesicular organelles and the conversion of the autophagy marker protein LC3-I to LC3-II. nih.govresearchgate.net

Interestingly, the induction of autophagy by 2'-hydroxychalcone appears to be a precursor to apoptosis. When autophagy is inhibited (for example, by using an inhibitor like 3-MA), the apoptotic effects of the chalcone are partially reversed. nih.gov This suggests that 2'-hydroxychalcone induces an "autophagy-dependent apoptosis," where the autophagic process contributes to the subsequent execution of the apoptotic program. nih.govnih.gov This dual induction of autophagy and apoptosis is a significant mechanism for its anticancer activity. nih.govsemanticscholar.org

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical pro-survival pathway that is often overactive in cancer cells, promoting proliferation, metastasis, and resistance to therapy. nih.gov Inhibition of this pathway is a key therapeutic strategy. Mechanistic studies have demonstrated that 2'-hydroxychalcone is a potent inhibitor of the NF-κB pathway. nih.govmedchemexpress.com

Treatment with 2'-hydroxychalcone significantly reduces the phosphorylation of key proteins in the NF-κB pathway, such as IκB and the p65 subunit of NF-κB. nih.govmedchemexpress.com This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes that are involved in cell survival and inflammation. The suppression of the pro-survival NF-κB pathway is considered a central element contributing to the pro-apoptotic and autophagic effects of 2'-hydroxychalcone. nih.govnih.gov Research has also shown that halogenation (the addition of atoms like chlorine) can increase the NF-κB inhibitory activity of chalcones. nih.gov

An excessive accumulation of Reactive Oxygen Species (ROS) within a cell can lead to oxidative stress, damaging cellular components and triggering cell death pathways. nih.gov Concurrently, the endoplasmic reticulum (ER) can become stressed if its protein-folding capacity is overwhelmed, initiating the Unfolded Protein Response (UPR). nih.gov

Mechanistic studies of 2'-hydroxychalcone and other derivatives show a direct link between these two processes. nih.govnih.gov Treatment with these compounds leads to a significant increase in intracellular ROS levels. nih.govnih.gov This oxidative stress is accompanied by the induction of ER stress. nih.govnih.gov The combination of ROS accumulation and ER stress is a potent trigger for apoptosis. nih.govresearchgate.net The ROS-mediated activation of the ATF4-CHOP axis, a key component of the ER stress response, has been identified as a critical step in the induction of apoptosis by some hydroxychalcones. nih.gov The biological activity of chlorochalcones, including ROS modulation, is dependent on the position and number of chlorine atoms on the structure. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are crucial signaling networks that regulate cellular responses to stress, inflammation, and apoptosis. The activation of the JNK pathway is often associated with pro-apoptotic signals in cancer cells.

Studies have shown that treatment with 2'-hydroxychalcone leads to the activation of the JNK/MAPK pathway. nih.govnih.gov Specifically, an increase in the phosphorylation of JNK (p-JNK) is observed in breast cancer cells following treatment. nih.gov This activation runs parallel to the inhibition of the NF-κB pathway and the induction of ROS and ER stress, suggesting a coordinated cellular response that collectively pushes the cancer cell towards apoptosis. nih.gov

Table 1: Summary of Anticancer Mechanisms of 2'-Hydroxychalcone Derivatives

| Pathway/Mechanism | Key Molecular Events | Outcome | Reference |

|---|---|---|---|

| Apoptosis Induction | Activation of caspases (e.g., caspase-3), cleavage of PARP, upregulation of DR5. | Programmed cell death of cancer cells. | nih.govnih.gov |

| Autophagy Modulation | Increase in acidic vesicular organelles, conversion of LC3-I to LC3-II. | Autophagy-dependent apoptosis. | nih.govresearchgate.net |

| NF-κB Inhibition | Decreased phosphorylation of IκB and p-NF-κBp65. | Suppression of pro-survival signaling, enhanced apoptosis. | nih.govmedchemexpress.com |

| ROS & ER Stress | Accumulation of intracellular ROS, induction of ER stress proteins (ATF4, CHOP). | Oxidative damage leading to apoptosis. | nih.govnih.gov |

| MAPK/JNK Activation | Increased phosphorylation of JNK. | Promotion of apoptotic signaling. | nih.govnih.gov |

Molecular Targets in Anti-inflammatory Mechanisms

The anti-inflammatory properties of chalcones are well-documented and are primarily attributed to their ability to inhibit key inflammatory mediators and pathways. While specific data for 2'-Hydroxy-5'-chlorochalcone is not detailed, the general mechanisms for 2'-hydroxychalcone derivatives provide a strong indication of its likely molecular targets.

The anti-inflammatory actions of these compounds are largely due to the suppression of pro-inflammatory mediators. Studies on various 2'-hydroxychalcone derivatives have shown potent inhibition of:

Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO) production : These molecules are key mediators of inflammation. researchgate.net

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) : These are the enzymes responsible for the production of NO and prostaglandins, respectively. Chalcones inhibit the expression of the genes that code for these enzymes. nih.govresearchgate.net

Tumor Necrosis Factor-α (TNF-α) : A major pro-inflammatory cytokine. researchgate.net

The inhibition of these molecules is a downstream effect of targeting major inflammatory signaling pathways. Research indicates that 2'-hydroxychalcone derivatives suppress the activation of transcription factors NF-κB and AP-1 , which are master regulators of inflammatory gene expression. researchgate.net By preventing the activation of NF-κB and AP-1, these chalcones effectively shut down the production of a wide array of pro-inflammatory mediators. researchgate.net

Table 2: Key Molecular Targets in Anti-inflammatory Mechanisms of Chalcone Derivatives

| Molecular Target | Function | Effect of Inhibition | Reference |

|---|---|---|---|

| NF-κB | Transcription factor for inflammatory genes. | Decreased production of iNOS, COX-2, and inflammatory cytokines. | nih.govresearchgate.net |

| AP-1 | Transcription factor involved in inflammation. | Reduced expression of pro-inflammatory mediators. | researchgate.net |

| COX-2 | Enzyme for prostaglandin synthesis. | Reduced PGE2 production and inflammation. | researchgate.net |

| iNOS | Enzyme for nitric oxide synthesis. | Reduced NO production and inflammation. | researchgate.net |

| TNF-α | Pro-inflammatory cytokine. | Reduction of the inflammatory response. | researchgate.net |

Gene Expression Modulation

Currently, specific studies detailing the direct effects of this compound on the modulation of gene expression in prokaryotic or eukaryotic cells are not extensively available in the public research domain. The broader family of chalcones, however, is known to influence the expression of various genes involved in critical cellular processes. For instance, chalcones are biosynthesized in plants by the enzyme chalcone synthase (CHS), and the expression of the CHS gene itself is a subject of significant study. In various plant species, the expression of CHS genes is upregulated in response to environmental stressors such as UV radiation and pathogens, leading to an increased production of flavonoids, including chalcones, which serve as protective compounds.

While this provides context on the biosynthetic regulation of chalcones, it does not describe the direct action of this compound as a modulator of gene expression in target organisms. Research into how this specific chlorinated chalcone may alter the transcriptional landscape of bacterial, fungal, or mammalian cells remains a prospective area for investigation. Future studies may reveal its potential to upregulate or downregulate genes associated with inflammation, apoptosis, or microbial virulence.

Transcription Factor Regulation

The ability of a compound to regulate transcription factors is a key indicator of its potential to control cellular processes at the genomic level. As with gene expression, there is a scarcity of direct evidence in the scientific literature specifically linking this compound to the regulation of particular transcription factors.

The general class of chalcones has been shown to interact with and modulate the activity of various transcription factors. For example, some chalcones are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes. By preventing the activation of NF-κB, these chalcones can exert potent anti-inflammatory effects. It is plausible that this compound, due to its core chalcone structure, may also possess the ability to interfere with key signaling pathways and regulate transcription factors like NF-κB. However, without direct experimental evidence, this remains a hypothesis. The presence of the hydroxyl and chloro substituents on the aromatic rings could influence its binding affinity and specificity for different transcription factors, making it a unique candidate for further mechanistic studies in this area.

Mechanisms of Antimicrobial Action

The antimicrobial properties of chalcones are well-documented, and their mechanisms of action are multifaceted. For this compound, the presence of both a hydroxyl group and a chlorine atom on its phenyl rings likely contributes to its specific antimicrobial activities.

Radical Mechanisms

The antioxidant potential of phenolic compounds, including many chalcones, is often linked to their antimicrobial effects. This activity is primarily due to their ability to act as radical scavengers. The 2'-hydroxy group on the A-ring of this compound is a key structural feature that can contribute to its radical scavenging ability. Hydroxylated chalcones can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, which are often generated by microbial metabolic processes and can cause damage to cellular components.

Studies on various hydroxylated chalcones have demonstrated their capacity to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The formation of a stable semiquinone radical after hydrogen donation is a critical factor in this process, and the substitution pattern of hydroxyl groups on the aromatic rings plays a significant role in the radical scavenging efficiency. researchgate.net While direct radical scavenging data for this compound is not extensively detailed, the presence of the 2'-hydroxy moiety suggests that it may contribute to its antimicrobial action by mitigating oxidative stress within the microbial environment or by interfering with radical-dependent metabolic pathways in microorganisms.

Table 1: Radical Scavenging Activity of Representative Hydroxylated Chalcones

| Compound | Substitution Pattern | DPPH Radical Scavenging Activity (%) at 50 µM |

|---|---|---|

| 2',3'-dihydroxychalcone | ortho-dihydroxy | 80-90 |

| 3',4'-dihydroxychalcone | ortho-dihydroxy | 80-90 |

| 2',5'-dihydroxychalcone | para-dihydroxy | 80-90 |

| 2',4'-dihydroxychalcone | meta-dihydroxy | <25 |

This table illustrates the importance of the hydroxyl group positioning on the radical scavenging activity of chalcones, based on data for dihydroxylated derivatives. Data extrapolated from a study on dihydroxylated chalcone derivatives. researchgate.net

Membrane Integrity Disruption

A primary mechanism by which many antimicrobial chalcones exert their effects is through the disruption of microbial cell membranes. mdpi.com The lipophilic nature of the chalcone backbone allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion can lead to a loss of membrane integrity, causing increased permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. mdpi.com

The presence of a chlorine atom, as in this compound, can enhance the lipophilicity of the molecule, potentially facilitating its interaction with and penetration of the microbial membrane. A recent study on chlorinated chalcones highlighted that 5'-chloro-2'-hydroxychalcone (B8725780) demonstrated significant antimicrobial activity against a range of bacteria and yeasts. mdpi.comnih.gov This suggests that the specific combination of a chloro group at the 5' position and a hydroxyl group at the 2' position is effective in mediating antimicrobial action, likely through membrane disruption.

Research on other chalcones, such as isobavachalcone, has provided direct evidence of membrane disruption through fluorescence microscopy techniques, showing increased uptake of membrane-impermeable dyes like propidium (B1200493) iodide in the presence of the chalcone. mdpi.com This indicates physical damage to the cell membrane. It is highly probable that this compound employs a similar mechanism, leveraging its structural features to compromise the physical barrier of microbial cells.

Table 2: Antimicrobial Activity of 5'-chloro-2'-hydroxychalcone against selected microorganisms

| Microorganism | Type | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli 10536 | Gram-negative Bacteria | 12.3 ± 0.6 |

| Staphylococcus aureus DSM 799 | Gram-positive Bacteria | 17.3 ± 0.6 |

| Candida albicans DSM 1386 | Yeast | 15.0 ± 1.0 |

This table presents the antimicrobial activity of 5'-chloro-2'-hydroxychalcone, a structurally similar compound, providing an indication of the potential spectrum of activity. Data sourced from a study on chlorinated chalcones. mdpi.com

Computational and Theoretical Studies

Molecular Docking Analyses of 2'-Hydroxy-5'-chlorochalcone and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target. While specific docking studies for this compound are not extensively detailed in the available literature, analyses of closely related 2'-hydroxychalcones provide significant insights into its potential binding modes and biological targets.

Studies on various 2'-hydroxychalcone (B22705) derivatives have shown their potential to interact with a range of enzymes, including soybean lipoxygenase (LOX), cyclooxygenase-2 (COX-2), and Glucosamine-6-phosphate (GlcN-6-P) synthase, which is crucial for bacterial cell wall formation. nih.govnih.govresearchgate.net For instance, docking studies of 2'-hydroxychalcones against soybean LOX-1 indicated that these compounds tend to bind at an allosteric site rather than the active site containing the catalytic iron atom. nih.gov This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Similarly, docking simulations of 2'-hydroxychalcone analogues with the enzyme COX-2, a key target in inflammation, have been performed to interpret their inhibitory activity against PGE2 production. researchgate.net These studies suggest that the chalcone (B49325) scaffold fits within the enzyme's active site, with substituents on the aromatic rings forming specific interactions that govern the compound's inhibitory potency. The 2'-hydroxyl group is often a critical anchor, forming a hydrogen bond with receptor site residues. drugdesign.org In the context of antibacterial activity, docking of 2'-hydroxychalcones into the active site of GlcN-6-P synthase has revealed strong binding affinities, suggesting inhibition of this enzyme as a potential mechanism of action. nih.gov

Based on these analyses of analogous compounds, it can be inferred that this compound likely engages its biological targets through a combination of hydrogen bonding, primarily involving its 2'-hydroxyl group, and hydrophobic interactions, influenced by its aromatic rings and the chloro substituent.

| Target Enzyme | Key Interacting Residues (Observed in Analogues) | Interaction Type | Potential Significance |

|---|---|---|---|

| Lipoxygenase (LOX) | His, Leu, Ile | Allosteric Binding, Hydrophobic Interactions | Anti-inflammatory activity |

| Cyclooxygenase-2 (COX-2) | Ser, Arg, Tyr | Hydrogen Bonding, Hydrophobic Interactions | Anti-inflammatory activity |

| GlcN-6-P Synthase | Ser, Gly, Ala | Hydrogen Bonding, ACE (Atomic Contact Energy) | Antibacterial activity |

Density Functional Theory Calculations for Reactivity Indexes and Electron Affinities

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine molecular properties and predict chemical reactivity. researchgate.net For chalcones, DFT is used to calculate global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical potential (μ), electrophilicity index (ω), and electron affinity. researchgate.netnih.govnih.gov

EHOMO is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater electron-donating ability.

ELUMO relates to the ability to accept electrons. A lower ELUMO value suggests a greater electron-accepting ability.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Chemical Hardness (η) measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

| Reactivity Index | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. |

| Electrophilicity Index (ω) | μ2 / 2η | Describes the ability of a molecule to accept electrons. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added to a neutral atom or molecule. |

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. fiveable.me These predictive models are essential in medicinal chemistry for designing new compounds with enhanced potency and for understanding the molecular features crucial for a specific biological effect. fiveable.me

For chalcone derivatives, QSAR studies have identified several key structural features that govern their various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netresearchgate.net The general chalcone scaffold, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is the fundamental pharmacophore. The nature and position of substituents on both Ring A and Ring B are critical determinants of activity.

In the case of this compound, the key features influencing its activity are:

The 2'-Hydroxyl Group: The hydroxyl group at the 2'-position on Ring A is a common feature in many biologically active chalcones. It can participate in hydrogen bonding with biological targets and is often considered crucial for activities like antioxidant and anticancer effects. mdpi.com Its presence can also lead to the formation of an intramolecular hydrogen bond with the adjacent carbonyl oxygen, influencing the planarity and conformational properties of the molecule.

Predictive QSAR models for chalcones typically use descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters to correlate with biological activity. The combination of the 2'-hydroxyl and 5'-chloro groups in this compound presents a unique electronic and steric profile that predictive models would use to estimate its potential efficacy against various biological targets.

Pharmacokinetic Predictions using Chemoinformatics Tools

Chemoinformatics tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later stages. Web-based tools like SwissADME and others are commonly used to evaluate properties related to drug-likeness. researchgate.netresearchgate.net

For this compound, these tools can predict several key parameters based on its chemical structure. A critical aspect of drug-likeness is compliance with Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules: a molecular weight of over 500, a logP of over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Predictions for this compound, based on its known structure, generally indicate good oral bioavailability potential. The predicted octanol-water partition coefficient (XlogP) is around 4.5, indicating high lipophilicity, which is favorable for membrane permeation but can sometimes lead to solubility issues. uni.lu The molecule has one hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the -OH and C=O oxygens), and its molecular weight is approximately 258.6 g/mol , all of which are well within the limits of Lipinski's rule. Chemoinformatic models can also predict other properties like water solubility, gastrointestinal (GI) absorption, and potential for inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.

| Pharmacokinetic Parameter | Predicted Value / Status | Significance |

|---|---|---|

| Molecular Weight | ~258.6 g/mol | Complies with Lipinski's Rule (< 500) |

| Lipophilicity (XlogP3) | ~4.5 uni.lu | Complies with Lipinski's Rule (< 5); indicates high lipophilicity. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| Drug-Likeness | Favorable | Compound adheres to the primary rules for oral bioavailability. |

| GI Absorption | Predicted to be high | Suggests good absorption from the gastrointestinal tract. |

Future Perspectives and Research Directions

Optimization of 2'-Hydroxy-5'-chlorochalcone Derivatives for Enhanced Efficacy and Selectivity

The development of novel therapeutic agents from a lead compound like this compound heavily relies on strategic chemical modifications to enhance potency and selectivity while minimizing toxicity. Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing how specific structural changes influence biological activity. wisdomlib.org For the 2'-hydroxychalcone (B22705) framework, research has shown that the type and position of substituents on both aromatic rings (Ring A and Ring B) can dramatically alter its pharmacological profile. researchgate.netmdpi.com

Future optimization strategies for this compound derivatives will likely focus on:

Ring B Modifications : Introducing various electron-donating or electron-withdrawing groups onto Ring B can modulate the compound's interaction with biological targets. Studies on similar chalcones have shown that incorporating methoxy (B1213986) (–OCH₃) or hydroxyl (–OH) groups can enhance antitumor and antioxidant activities. nih.gov The addition of further halogen atoms, such as fluorine or bromine, may improve binding affinity to specific enzymes or receptors. escholarship.orgresearchgate.net

Ring A Modifications : While the 2'-hydroxy and 5'-chloro substituents are defining features, further modifications to Ring A could be explored. For instance, altering the electronic properties of this ring can influence the reactivity of the core α,β-unsaturated carbonyl system, which is often critical for its mechanism of action.

Heterocyclic Analogues : Replacing one or both of the phenyl rings with heterocyclic rings (e.g., thiophene, pyridine, indole) is a proven strategy for generating novel chemical entities with potentially improved activity and better pharmacokinetic profiles. pharmatutor.org

These synthetic modifications aim to create a library of derivatives that can be screened to identify candidates with superior performance against specific diseases, such as cancer or inflammatory conditions.

Table 1: Influence of Substituents on the Biological Activity of Chalcone (B49325) Scaffolds

| Substituent Group | Position on Scaffold | Observed Effect on Activity | Reference Example |

|---|---|---|---|

| Hydroxyl (-OH) | Ring A or B | Essential for increasing antioxidant and antimicrobial activity. nih.gov | 2′,4′,4-Trihydroxychalcone |

| Methoxy (-OCH₃) | Ring A or B | Positively affects antitumor activity but may decrease antimicrobial effects. mdpi.comnih.gov | 2'-hydroxy-3,4,5-trimethoxychalcone researchgate.net |

| Halogens (e.g., -Cl, -Br) | Ring B | Can improve binding affinity and selectivity for targets like COX-2. researchgate.net | 2'-hydroxy-3-bromo-6'-methoxychalcone escholarship.org |

| Prenyloxy Group | Ring A | Shown in some cases to markedly increase antiproliferative activity. nih.gov | O-prenylated 2′-hydroxy-3,4,4′,5,6′-pentamethoxychalcone |

Investigation of Synergistic Effects with Established Therapies

A significant trend in modern pharmacology is the use of combination therapies to enhance therapeutic outcomes, reduce dosages of individual drugs, and overcome resistance mechanisms. Chalcones are promising candidates for this approach due to their ability to interact with multiple biological pathways. researchgate.net Future research on this compound should rigorously investigate its potential synergistic effects when combined with existing drugs.

Key areas for investigation include:

Oncology : Combining this compound derivatives with standard chemotherapeutic agents could enhance cancer cell killing. Chalcones have been shown to target pathways that confer resistance to chemotherapy, suggesting they could re-sensitize resistant tumors to treatment. The combination of chalcones with other therapies is considered an effective strategy to improve anticancer efficacy. researchgate.net

Infectious Diseases : The development of hybrid molecules, where a chalcone scaffold is chemically linked to an existing antimicrobial agent, is a novel strategy to combat drug-resistant pathogens. nih.gov For example, hybrids of chalcones with drugs like ciprofloxacin or the antimalarial chloroquine have been synthesized and tested, showing enhanced activity against resistant strains. nih.gov Investigating similar hybrids of this compound could lead to new treatments for challenging infections.

Exploration of Novel Biological Targets

The broad spectrum of biological activities reported for chalcones suggests they interact with a wide array of molecular targets. nih.govnih.gov While some targets are well-established for the chalcone class, such as tubulin, cyclooxygenase (COX), and lipoxygenase (LOX), the specific targets of this compound remain to be fully elucidated. nih.gov

Future research will be directed towards identifying and validating novel biological targets. This exploration can be accomplished through several advanced methodologies:

Proteomics : Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to this compound within cells.

In Silico Docking : Computational studies can predict the binding affinity of the compound against vast libraries of known protein structures, helping to prioritize potential targets for experimental validation. researchgate.net

Pathway Analysis : Investigating how this compound affects global gene and protein expression can reveal its influence on key signaling pathways, such as the NF-κB and STAT3 pathways, which are critical in inflammation and cancer. escholarship.orgd-nb.info

Some potential novel targets for chalcones that warrant investigation include microbial enzymes like protein tyrosine phosphatases, the angiogenesis-related receptor VEGFR-2, and components of the ubiquitin-proteasome system. escholarship.orgnih.gov

Advanced Preclinical Development Considerations

Translating a promising compound from the laboratory to the clinic requires a rigorous preclinical development program. For this compound and its optimized derivatives, the focus must shift from initial in vitro (cell-based) screening to more complex in vivo (animal model) studies.

Essential preclinical considerations include:

In Vivo Efficacy Studies : The compound's effectiveness must be demonstrated in relevant animal models of disease, such as xenograft models for cancer or induced-inflammation models. In vivo studies have shown anxiolytic, antidepressant, and antinociceptive effects for some chalcone derivatives. nih.gov

Pharmacokinetic Profiling : Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical. These studies determine how the drug is processed by the body, its bioavailability, and its half-life, which are essential for establishing a potential therapeutic window.

Formulation Development : Creating a stable formulation that allows for effective delivery of the compound to its target site in the body is a crucial step.

The results from these preclinical studies are vital for determining whether a compound has a viable path toward clinical trials. mdpi.comnih.gov

Therapeutic Potential and Clinical Translation Outlook

The chalcone scaffold is recognized as a privileged structure in drug discovery, and numerous derivatives have undergone preclinical and even clinical evaluation. mdpi.comnih.gov this compound, as a member of this versatile family, holds considerable therapeutic promise. Its potential applications span oncology, inflammatory diseases, and infectious diseases.

However, the path to clinical translation is challenging. Despite encouraging preclinical results for many chalcones, their progression to approved drugs requires overcoming several hurdles. nih.gov The electrophilic nature of the α,β-unsaturated carbonyl system, while often key to its bioactivity, can also lead to off-target effects and potential toxicity by reacting with biological macromolecules. nih.gov

The successful clinical translation of this compound will depend on:

Identifying optimized derivatives with high target selectivity and a favorable safety profile.

Conducting comprehensive preclinical studies to establish a clear understanding of its mechanism of action and pharmacokinetic properties.

Designing well-structured clinical trials to validate its efficacy and safety in humans.